N-phenyl-N'-pyridin-3-yloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N’-pyridin-3-yloxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to one nitrogen atom and a pyridin-3-yl group attached to another nitrogen atom within the oxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenyl-N’-pyridin-3-yloxamide can be synthesized through several methods. One common approach involves the reaction of pyridin-3-ylamine with phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, N-phenyl-N’-pyridin-3-yloxamide is formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene. The reaction conditions are mild and metal-free, making this method environmentally friendly .
Industrial Production Methods
While specific industrial production methods for N-phenyl-N’-pyridin-3-yloxamide are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-pyridin-3-yloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide group into amine derivatives.
Substitution: The phenyl and pyridin-3-yl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-N’-pyridin-3-yloxamide oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-phenyl-N’-pyridin-3-yloxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-phenyl-N’-pyridin-3-yloxamide exerts its effects involves interactions with specific molecular targets. For instance, in antifungal applications, it may inhibit key enzymes or disrupt cellular processes essential for fungal growth . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-phenyl-N’-pyridin-3-yloxamide can be compared with other similar compounds such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure but differ in the position of the pyridine ring attachment.
N-phenylcarbohydrazides: These compounds have a similar phenyl group but differ in the functional groups attached to the nitrogen atoms.
The uniqueness of N-phenyl-N’-pyridin-3-yloxamide lies in its specific combination of phenyl and pyridin-3-yl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
181208-53-7 |
---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-phenyl-N'-pyridin-3-yloxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12(15-10-5-2-1-3-6-10)13(18)16-11-7-4-8-14-9-11/h1-9H,(H,15,17)(H,16,18) |
InChI Key |
QNHODDLRAOHBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CN=CC=C2 |
solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.